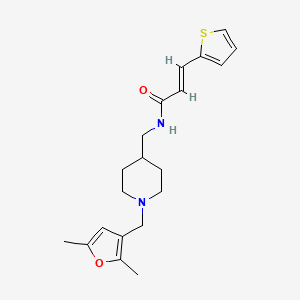

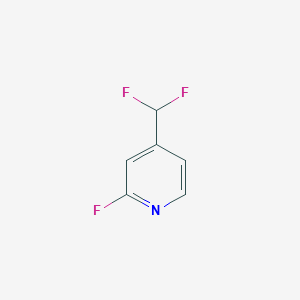

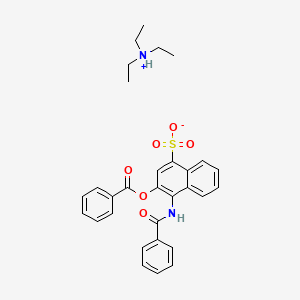

![molecular formula C12H14FNO2 B2560342 N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide CAS No. 2361642-11-5](/img/structure/B2560342.png)

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor agonist, which means it binds to and activates specific receptors in the body.

Mécanisme D'action

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide exerts its effects by binding to and activating sphingosine-1-phosphate receptors, which are found on the surface of various cells in the body. This activation leads to internalization of the receptor and subsequent downregulation of its signaling pathway. This results in a reduction of lymphocyte egress from lymphoid organs, which in turn reduces the number of lymphocytes in the peripheral blood. This mechanism is thought to be responsible for this compound's therapeutic effects in MS and transplant medicine.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on lymphocyte trafficking, this compound has been shown to modulate the activity of various enzymes and transcription factors in the body. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in MS and other conditions.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It is also relatively stable and has a long shelf life. However, this compound has some limitations for laboratory experiments. It has a relatively narrow therapeutic window, which means that dosing must be carefully controlled to avoid toxicity. It is also a complex molecule that may require specialized techniques for analysis and characterization.

Orientations Futures

For research include the development of new analogs and the identification of new therapeutic applications.

Méthodes De Synthèse

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide is synthesized from myriocin, which is a natural compound found in some fungi. The synthesis involves several steps, including protection of the hydroxyl group, reaction with 3-fluorobenzaldehyde, and deprotection of the hydroxyl group. The final product is a white powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. One of the most promising applications of this compound is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can cause a range of symptoms such as muscle weakness, numbness, and vision problems. This compound has been shown to reduce the frequency and severity of MS relapses and slow the progression of disability.

In oncology, this compound has been studied for its potential anti-tumor effects. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer. This compound has also been studied for its potential immunomodulatory effects in transplant medicine, where it may help prevent rejection of transplanted organs.

Propriétés

IUPAC Name |

N-[2-(3-fluorophenyl)-2-hydroxypropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-3-11(15)14-8-12(2,16)9-5-4-6-10(13)7-9/h3-7,16H,1,8H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYQMIKJAQEXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=C)(C1=CC(=CC=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

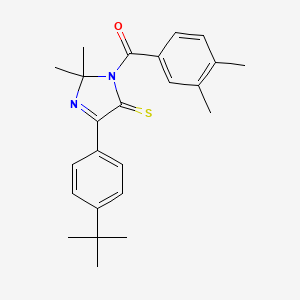

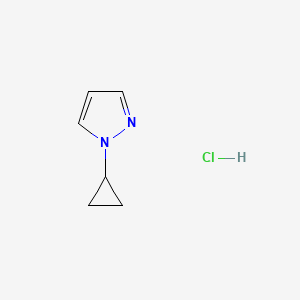

![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)

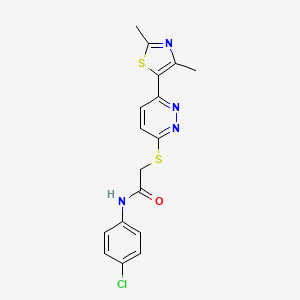

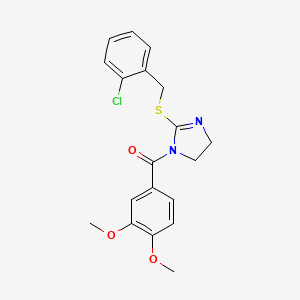

![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)

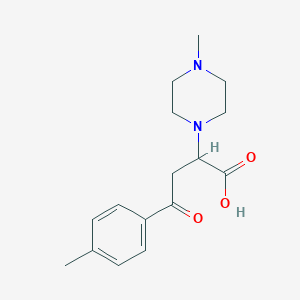

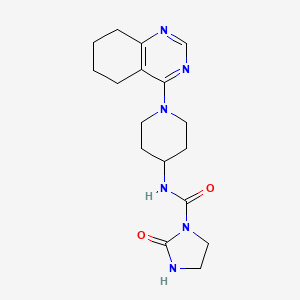

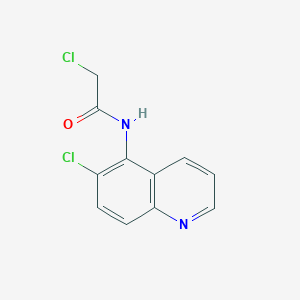

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2560264.png)

![methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2560274.png)